6-Aminoundecane: A Comprehensive Technical Guide
6-Aminoundecane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical and physical properties of 6-aminoundecane, a long-chain aliphatic amine. The information is curated for professionals in research and drug development who may be interested in its synthesis, characterization, and potential applications. This document summarizes key quantitative data in structured tables, outlines a representative experimental protocol for its synthesis and purification, and includes visualizations of the experimental workflow.
Core Chemical and Physical Properties
6-Aminoundecane, also known as undecan-6-amine or 1-pentylhexylamine, is a primary aliphatic amine with the chemical formula C₁₁H₂₅N.[1] Its linear alkyl chain and central amino group define its physicochemical characteristics.
General Properties
| Property | Value | Source(s) |
| CAS Number | 33788-00-0 | [1] |
| Molecular Formula | C₁₁H₂₅N | [1] |
| Molecular Weight | 171.33 g/mol | [1][2] |
| Appearance | Colorless to yellow liquid | [3] |
| Odor | Amine-like | N/A |
Physical Properties
The experimental data for some physical properties of 6-aminoundecane are limited, with several values being predictions based on computational models.
| Property | Value | Notes | Source(s) |
| Boiling Point | 158 °C | at 28 mmHg | [3][4] |
| 225.9 °C | Predicted at 760 mmHg | N/A | |
| Melting Point | -29.2 °C | Predicted | N/A |
| Density | 0.799 g/cm³ | Predicted | N/A |
| pKa | 10.64 | Predicted | N/A |
| LogP | 4.15 | Predicted | N/A |
Solubility
As a long-chain aliphatic amine, 6-aminoundecane is expected to have low solubility in water and good solubility in organic solvents.[5][6] The long hydrophobic alkyl chain dominates its solubility profile. Lower aliphatic amines are soluble in water due to hydrogen bonding, but this solubility decreases significantly with the increasing length of the carbon chain.[6] However, like other amines, it can form salts with acids, which increases its aqueous solubility.
Experimental Protocols: Synthesis and Purification
Synthesis of 6-Aminoundecane via Reductive Amination
This protocol describes a two-step, one-pot reaction involving the formation of an imine from 6-undecanone and ammonia, followed by its reduction to the amine.
Materials:
-
6-Undecanone
-
Ammonia (e.g., 7N solution in methanol)
-
Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent
-
Methanol (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether or other suitable extraction solvent
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (anhydrous)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Argon or Nitrogen), dissolve 6-undecanone (1 equivalent) in anhydrous methanol.
-
To this solution, add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents) at room temperature.
-
Stir the mixture for 1-2 hours to facilitate the formation of the corresponding imine. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Reduction to Amine:
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents) in portions to the stirred solution. Caution: NaBH₃CN is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction for the disappearance of the imine and the formation of the amine product by TLC or GC-MS.
-
Purification of 6-Aminoundecane
Procedure:
-
Quenching and pH Adjustment:
-
Carefully quench the reaction by the slow addition of water.
-
Acidify the mixture with aqueous HCl (e.g., 2M) to a pH of ~2. This will protonate the amine, making it water-soluble, and help to remove any unreacted starting material.
-
-
Extraction of Non-basic Impurities:
-
Extract the acidic aqueous solution with diethyl ether or another suitable organic solvent to remove any unreacted 6-undecanone and other non-basic impurities. Discard the organic layer.
-
-
Basification and Amine Extraction:
-
Cool the aqueous layer in an ice bath and basify by the slow addition of a concentrated NaOH solution until the pH is >12. This will deprotonate the amine, making it water-insoluble.
-
Extract the basic aqueous solution with diethyl ether (3 x volumes).
-
Combine the organic extracts.
-
-
Drying and Solvent Removal:
-
Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 6-aminoundecane.
-
-
Distillation:
-
For higher purity, the crude product can be purified by vacuum distillation.
-
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthesis and purification processes.
References
- 1. 6-Aminoundecane | C11H25N | CID 141845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Undecylamine [webbook.nist.gov]
- 3. 6-Undecanamine 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. 6-AMINOUNDECANE | 33788-00-0 [chemicalbook.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. youtube.com [youtube.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
